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molecular formula CH3NO B1339986 Formamide-13C CAS No. 51284-91-4

Formamide-13C

Cat. No. B1339986
M. Wt: 46.034 g/mol
InChI Key: ZHNUHDYFZUAESO-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242599B1

Procedure details

The objects of the invention, and others, may be accomplished with a process for the preparation of guanine starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which comprises reacting isolated DAFHP in the absence of formamide in formic acid, with or without addition of water under reflux conditions, to produce guanine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10](=[O:11])C2NC=NC=2N=C1N.[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1>C(O)=O>[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1.[CH:10]([NH2:1])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(N)=NC=2N=CNC2C1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)NC=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N)NC=O)O
Name
Type
product
Smiles
C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06242599B1

Procedure details

The objects of the invention, and others, may be accomplished with a process for the preparation of guanine starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which comprises reacting isolated DAFHP in the absence of formamide in formic acid, with or without addition of water under reflux conditions, to produce guanine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10](=[O:11])C2NC=NC=2N=C1N.[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1>C(O)=O>[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1.[CH:10]([NH2:1])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(N)=NC=2N=CNC2C1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)NC=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N)NC=O)O
Name
Type
product
Smiles
C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06242599B1

Procedure details

The objects of the invention, and others, may be accomplished with a process for the preparation of guanine starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which comprises reacting isolated DAFHP in the absence of formamide in formic acid, with or without addition of water under reflux conditions, to produce guanine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10](=[O:11])C2NC=NC=2N=C1N.[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1>C(O)=O>[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1.[CH:10]([NH2:1])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(N)=NC=2N=CNC2C1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)NC=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N)NC=O)O
Name
Type
product
Smiles
C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06242599B1

Procedure details

The objects of the invention, and others, may be accomplished with a process for the preparation of guanine starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which comprises reacting isolated DAFHP in the absence of formamide in formic acid, with or without addition of water under reflux conditions, to produce guanine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10](=[O:11])C2NC=NC=2N=C1N.[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1>C(O)=O>[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1.[CH:10]([NH2:1])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(N)=NC=2N=CNC2C1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)NC=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N)NC=O)O
Name
Type
product
Smiles
C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06242599B1

Procedure details

The objects of the invention, and others, may be accomplished with a process for the preparation of guanine starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which comprises reacting isolated DAFHP in the absence of formamide in formic acid, with or without addition of water under reflux conditions, to produce guanine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10](=[O:11])C2NC=NC=2N=C1N.[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1>C(O)=O>[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1.[CH:10]([NH2:1])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(N)=NC=2N=CNC2C1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)NC=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N)NC=O)O
Name
Type
product
Smiles
C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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